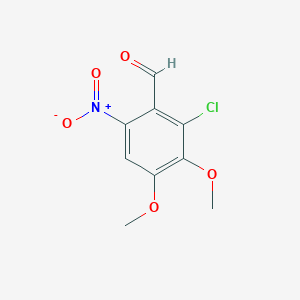
2-クロロ-3,4-ジメトキシ-6-ニトロベンズアルデヒド
概要
説明
2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzaldehyde, featuring chloro, methoxy, and nitro substituents on the benzene ring
科学的研究の応用
2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
Target of Action
It is known to be used as an organic intermediate for the synthesis of benzamidazoles , which are a class of compounds with a wide range of biological activities.
Mode of Action
As an intermediate in the synthesis of benzamidazoles , it likely undergoes chemical reactions to form more complex structures. The exact nature of these reactions would depend on the specific synthesis pathway being used.
Biochemical Pathways
As an intermediate in the synthesis of benzamidazoles , its primary role is likely in the formation of these compounds, which can then interact with various biochemical pathways depending on their specific structures and targets.
Result of Action
As an intermediate in the synthesis of benzamidazoles , its primary role is likely in the formation of these compounds, which can then have a variety of effects depending on their specific structures and targets.
Action Environment
The action, efficacy, and stability of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde are likely to be influenced by various environmental factors . These could include the specific conditions of the synthesis process, such as temperature and pH, as well as the presence of other compounds that could interact with 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde.
生化学分析
Biochemical Properties
It is known that benzylic halides, a group to which this compound belongs, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is known that benzylic halides can undergo free radical reactions . This suggests that 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
It is known that benzylic halides typically react via an SN1 pathway , suggesting that this compound may interact with various enzymes or cofactors in similar metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 2-chloro-3,4-dimethoxybenzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
化学反応の分析
Types of Reactions
2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chloro-3,4-dimethoxy-6-nitrobenzoic acid.
Reduction: 2-Chloro-3,4-dimethoxy-6-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 2-Chloro-6-nitrobenzaldehyde
- 3,4-Dimethoxybenzaldehyde
- 2-Chloro-3,4-dimethoxybenzaldehyde
Uniqueness
2-Chloro-3,4-dimethoxy-6-nitrobenzaldehyde is unique due to the combination of chloro, methoxy, and nitro substituents on the benzene ring. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .
特性
IUPAC Name |
2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-3-6(11(13)14)5(4-12)8(10)9(7)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFAHQRUIOIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379408 | |
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82330-54-9 | |
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


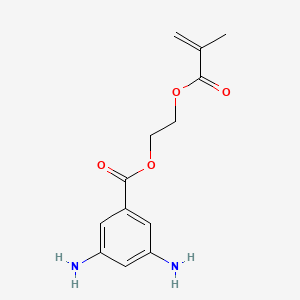




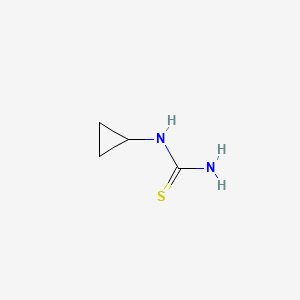
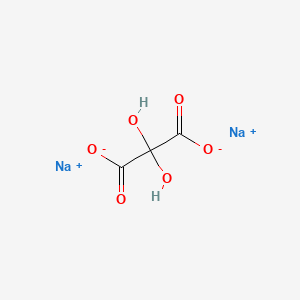
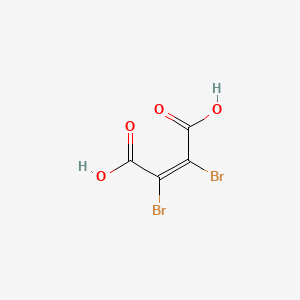

![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)
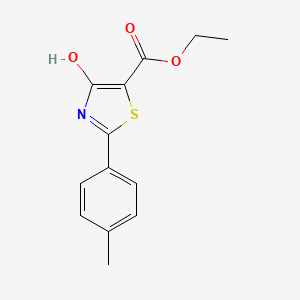
![4-[4-(2-Methoxyphenyl)piperidino]-3-nitrobenzaldehyde](/img/structure/B1596704.png)


